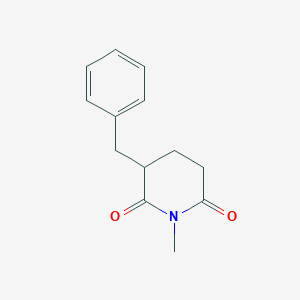

3-Benzyl-1-methylpiperidine-2,6-dione

Übersicht

Beschreibung

3-Benzyl-1-methylpiperidine-2,6-dione is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.2637 g/mol . This compound is characterized by a piperidine ring substituted with a benzyl group and a methyl group, along with two ketone functionalities at positions 2 and 6 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with methyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-1-methylpiperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione

The synthesis of this compound typically involves several steps. One efficient method is described in a patent that outlines the reaction of aminobenzylamines with bromoglutarimides in inert solvents like tetrahydrofuran or dimethylformamide at elevated temperatures. This process can achieve the desired compound with fewer synthesis steps compared to traditional methods, making it more practical for large-scale production .

Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory activity. It has been shown to reduce interleukin-12 (IL-12) production while increasing interleukin-10 (IL-10) levels in LPS-activated monocytes. This dual action suggests its potential utility in treating inflammatory and autoimmune diseases such as rheumatoid arthritis and multiple myeloma .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have demonstrated that derivatives of piperidine-2,6-dione can inhibit the growth of various cancer cell lines, including those associated with glioblastoma and prostate cancer. The mechanism involves modulation of apoptotic pathways and cytokine production, which are critical in tumor progression .

Neuroprotective Effects

There is ongoing research into the neuroprotective effects of this compound, particularly concerning Alzheimer's disease. Preliminary findings suggest that the compound may enhance cholinergic transmission, which is crucial for cognitive function.

Case Studies and Findings

Wirkmechanismus

The mechanism of action of 3-Benzyl-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Benzyl-3-methylpiperidine-2,6-dione: Similar structure but with different substitution pattern.

3-Benzyl-1-ethylpiperidine-2,6-dione: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

3-Benzyl-1-methylpiperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Biologische Aktivität

3-Benzyl-1-methylpiperidine-2,6-dione (CAS No. 124482-68-4) is a chemical compound with notable biological properties that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 217.26 g/mol. Its structure features a piperidine ring substituted with a benzyl group and two carbonyl groups at the 2 and 6 positions, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing enzymatic activities and receptor binding. The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cholinesterase inhibition, which is relevant for neurodegenerative diseases such as Alzheimer's.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the breakdown of neurotransmitters in the brain, thus enhancing cholinergic signaling .

- Receptor Binding : It may modulate the activity of specific receptors involved in neurotransmission and other physiological processes.

Anticancer Potential

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluating its effects on HeLa (cervical cancer) and U87 (glioblastoma) cells demonstrated significant cytotoxicity, with IC50 values indicating selective action against cancerous cells compared to normal cell lines .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HeLa | ~97.3 | High |

| U87 | Varies | Moderate |

| HEK293 | >200 | Low |

Antibacterial Activity

In contrast to its anticancer properties, studies investigating the antibacterial activity of this compound have shown limited efficacy. Tests against various Gram-positive and Gram-negative bacterial strains revealed no significant antibacterial effects at concentrations ranging from 12.5 µM to 100 µM .

Case Studies

- Cytotoxicity Study : A detailed investigation into the cytotoxic effects of derivatives similar to this compound showed that modifications in the piperidine structure can enhance selectivity towards cancer cells while reducing toxicity to normal cells . This highlights the importance of structural optimization in developing effective anticancer agents.

- Neuroprotective Effects : Research has suggested that compounds with similar piperidine structures can exhibit neuroprotective properties by inhibiting cholinesterases. The potential application of this compound in treating Alzheimer's disease is under investigation due to its ability to enhance cholinergic transmission .

Eigenschaften

IUPAC Name |

3-benzyl-1-methylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-14-12(15)8-7-11(13(14)16)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINUWMKQMSPMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC(C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561325 | |

| Record name | 3-Benzyl-1-methylpiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124482-68-4 | |

| Record name | 3-Benzyl-1-methylpiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.